molecular formula C7H8ClN B1314111 2-Chloro-3,5-dimethylpyridine CAS No. 72093-12-0

2-Chloro-3,5-dimethylpyridine

Cat. No. B1314111
Key on ui cas rn: 72093-12-0
M. Wt: 141.6 g/mol
InChI Key: FGUVEKFEQISNDB-UHFFFAOYSA-N
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Patent
US04665186

Procedure details

19.4 g of the 4-formyl-2,4-dimethyl-2,4-dichlorobutyronitrile obtained in Example 2a) are heated for 4 hours to 160°-170° while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subjected to steam distillation. The distillate is extracted with diethyl ether and the extract is dried and evaporated to dryness in vacuo. The residual light brown oil is distilled, affording 7.36 g of 2-chloro-3,5-dimethylpyridine in the form of a light brown oil which boils at 110° C./2500 Pa.
Name
4-formyl-2,4-dimethyl-2,4-dichlorobutyronitrile
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:11])(Cl)[CH2:4][C:5]([CH3:9])(Cl)[C:6]#[N:7])=O.[ClH:12]>>[Cl:12][C:6]1[C:5]([CH3:9])=[CH:4][C:3]([CH3:11])=[CH:1][N:7]=1

Inputs

Step One
Name
4-formyl-2,4-dimethyl-2,4-dichlorobutyronitrile
Quantity
19.4 g
Type
reactant
Smiles
C(=O)C(CC(C#N)(Cl)C)(Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it has cooled
DISTILLATION
Type
DISTILLATION
Details
the dark melt is subjected to steam distillation
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual light brown oil is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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